molecular formula C13H25ClN2O4 B2593013 Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl CAS No. 1958089-19-4

Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl

Cat. No.: B2593013
CAS No.: 1958089-19-4
M. Wt: 308.8
InChI Key: LPMYXQHEUHKXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride is an organic compound that belongs to the class of carbamates. It is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with 2-[2-(2-aminoethoxy)ethoxy]ethanol in the presence of a base such as diisopropylethylamine. The reaction proceeds under mild conditions, and the product is purified through extraction, washing, and concentration processes .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in organic synthesis, particularly in peptide synthesis.

    Biology: The compound is employed in the modification of biomolecules and the synthesis of bioconjugates.

    Medicine: It is used in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.

    Industry: The compound finds applications in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The carbamate group can be selectively removed under mild acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2-aminoethoxy)ethylcarbamate
  • N-Boc-2,2′-(ethylenedioxy)diethylamine
  • Tert-butyl 12-amino-4,7,10-trioxadodecanoate

Uniqueness

Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride is unique due to its specific structure that provides enhanced stability and ease of removal compared to other protecting groups. Its ability to protect amines under a variety of conditions and its compatibility with different synthetic routes make it a versatile tool in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(8-amino-3,6-dioxooctyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(18)15-9-7-11(17)5-4-10(16)6-8-14;/h4-9,14H2,1-3H3,(H,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHYHTQIORLDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)CCC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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